molecular formula CuZn B1600618 Zinc-Copper couple CAS No. 12019-27-1

Zinc-Copper couple

Cat. No.: B1600618
CAS No.: 12019-27-1
M. Wt: 128.9 g/mol
InChI Key: TVZPLCNGKSPOJA-UHFFFAOYSA-N
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Description

The Zinc-Copper couple is an alloy of zinc and copper, widely used as a reagent in organic synthesis. This compound gained prominence after the Simmons-Smith cyclopropanation reaction, which was first reported in 1959. The this compound serves as an activated source of zinc, essential for forming organozinc reagents.

Synthetic Routes and Reaction Conditions:

  • Preparation from Zinc Powder and Copper Sulfate Solution: The couple is typically prepared by reacting zinc powder with a copper sulfate solution. The resulting alloy is then washed and dried to obtain the desired composition.

  • Preparation from Zinc and Copper Metals: Another method involves directly mixing zinc and copper metals in specific proportions, usually with zinc content greater than 90%.

Industrial Production Methods:

  • Batch Production: In industrial settings, the this compound is often produced in batches to ensure consistency in composition and quality.

  • Slurry Preparation: The alloy is frequently prepared as a darkly-colored powder and slurried in an ethereal solvent before use.

Types of Reactions:

  • Cyclopropanation: The this compound is widely used in the Simmons-Smith cyclopropanation reaction, where it facilitates the formation of cyclopropanes from alkenes.

  • Reformatsky Reaction: This reaction involves the coupling of alpha-halo esters with aldehydes or ketones to form beta-hydroxy esters.

  • Reduction Reactions: The couple is also employed in the selective reduction of alkynes to cis-alkenes.

Common Reagents and Conditions:

  • Diiodomethane (CH2I2): Used in cyclopropanation reactions.

  • Ethyl Iodide and Ethyl Bromide: Used in the preparation of diethylzinc.

Major Products Formed:

  • Cyclopropanes: Formed from alkenes in cyclopropanation reactions.

  • Beta-Hydroxy Esters: Formed from the Reformatsky reaction.

Scientific Research Applications

The Zinc-Copper couple has diverse applications in scientific research, including:

  • Organic Synthesis: It is extensively used in organic synthesis for reactions like cyclopropanation and Reformatsky reactions.

  • Medicinal Chemistry: The couple is used in the synthesis of pharmaceuticals and bioactive compounds.

  • Material Science: It is employed in the development of new materials with specific properties.

  • Cancer Research: Studies have explored the role of zinc and copper in cancer physiology, particularly their interactions and effects on cancer cells.

Mechanism of Action

The Zinc-Copper couple exerts its effects through the activation of zinc by copper. This activation is crucial for the formation of organozinc reagents, which then participate in various organic reactions. The molecular targets and pathways involved include the formation of organozinc intermediates and their subsequent reactions with alkenes or alkynes.

Comparison with Similar Compounds

  • Zinc-Silver Couple: Often used in similar reactions, but with better yields and shorter reaction times.

  • Diethylzinc (Zn(C2H5)2): Used in various organic synthesis reactions, including the Reformatsky reaction.

Uniqueness:

  • The Zinc-Copper couple is unique in its ability to activate zinc efficiently, making it a preferred reagent in many organic synthesis reactions.

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Properties

CAS No.

12019-27-1

Molecular Formula

CuZn

Molecular Weight

128.9 g/mol

IUPAC Name

copper;zinc

InChI

InChI=1S/Cu.Zn

InChI Key

TVZPLCNGKSPOJA-UHFFFAOYSA-N

SMILES

[Cu].[Zn]

Canonical SMILES

[Cu].[Zn]

12019-27-1

Pictograms

Flammable; Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A zinc-copper couple was prepared following the precedure of Bradley (J. Org. Chem. 31, 626 (1966)) by stirring 1.0 g of copper sulfate in 20 ml of water with 15.0 g of zinc dust for 2 hours. The couple was collected by filtration, washed with acetone and dried overnight under vacuum at 100° C. To a solution of 33.0 g (106 mmol) of 2-benzylthio-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine in 12.5 ml (213 mmol) of acetic acid, 50 ml of methanol and 300 ml of tetrahydrofuran was added 20.5 g of Zn-Cu couple. The mixture was stirred overnight at 22°-23° C. When the reaction was complete (TLC analysis) the reaction mixture was filtered through celite and the filtrate was concentrated by evaporation at reduced pressure. The residue was triturated with hexane to separate a solid. The solid was collected by filtration to yield the desired product as 26.5 g (92%) of orange solid, m.p. 125°-127° C. IR and 1H NMR spectra were in agreement with the assigned structure.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
2-benzylthio-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Zn Cu
Quantity
20.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A zinc-copper couple was prepared following the procedure of Bradley (J. Org. Chem. 31, 626 (1966)) by stirring 1.0 g of copper sulfate in 20 ml of water with 15.0 g of zinc dust for 2 hours. The couple was collected by filtration, washed with acetone and dried overnight under vacuum at 100° C. To a solution of 33.0 g (106 mmol) of 2-benzylthio-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine in 12.5 ml (213 mmol) of acetic acid, 50 ml of methanol and 300 ml of tetrahydrofuran was added 20.5 g of Zn--Cu couple. The mixture was stirred overnight at 22°-23° C. When the reaction was complete (TLC analysis) the reaction mixture was filtered through celite and the filtrate was concentrated by evaporation at reduced pressure. The residue was triturated with hexane to separate a solid. The solid was collected by filtration to yield the desired product as 26.5 g (92%) of orange solid, m.p. 125°-127° C. IR and 1H NMR spectra were in agreement with the assigned structure.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
2-benzylthio-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

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